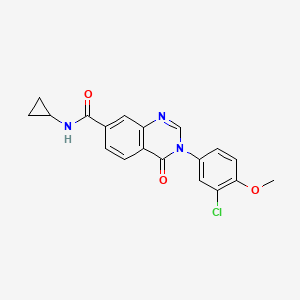![molecular formula C24H34N4O B6001421 5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6001421.png)
5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol, also known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a potent inhibitor of the enzyme ALDH (aldehyde dehydrogenase), which plays a crucial role in the metabolism of many drugs and toxins.
Mechanism of Action
5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. This prevents the conversion of aldehydes to their corresponding acids, leading to the accumulation of toxic aldehydes. The inhibition of ALDH activity by this compound can be reversed by the addition of NAD+ (nicotinamide adenine dinucleotide), which is a co-factor required for ALDH activity.
Biochemical and Physiological Effects:
The inhibition of ALDH activity by this compound can lead to the accumulation of toxic aldehydes, which can cause oxidative stress and DNA damage. This can be used to study the role of ALDH in cancer, drug metabolism, and other diseases. This compound has also been shown to induce differentiation of stem cells by inhibiting ALDH activity.
Advantages and Limitations for Lab Experiments
5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol is a potent and specific inhibitor of ALDH and can be used to study the role of ALDH in drug metabolism, cancer, and other diseases. However, the use of this compound in lab experiments has some limitations. This compound is a toxic compound and should be handled with care. The inhibition of ALDH activity by this compound can lead to the accumulation of toxic aldehydes, which can cause oxidative stress and DNA damage. Therefore, the use of this compound in lab experiments should be carefully monitored.
Future Directions
5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol has been widely used in scientific research, and there are several future directions that can be explored. One potential direction is the development of more potent and specific ALDH inhibitors. This can lead to the development of new drugs for the treatment of cancer and other diseases. Another direction is the study of the role of ALDH in stem cell differentiation and tissue regeneration. This compound can be used to study the role of ALDH in these processes and can lead to the development of new therapies for tissue repair and regeneration.
Synthesis Methods
The synthesis of 5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 5-amino-2-(diethylamino)phenol with 4-(2,4-dimethylbenzyl)piperazine in the presence of formaldehyde. The reaction yields a yellow crystalline solid that can be purified using recrystallization techniques. The purity of this compound can be determined using HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) spectroscopy.
Scientific Research Applications
5-(diethylamino)-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol has been extensively used in scientific research as an ALDH inhibitor. ALDH is a family of enzymes that are involved in the metabolism of aldehydes, which are toxic byproducts of alcohol and drug metabolism. Inhibition of ALDH activity can lead to the accumulation of toxic aldehydes and can be used to study the role of ALDH in drug metabolism, cancer, and other diseases.
Properties
IUPAC Name |
5-(diethylamino)-2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-5-27(6-2)23-10-9-21(24(29)16-23)17-25-28-13-11-26(12-14-28)18-22-8-7-19(3)15-20(22)4/h7-10,15-17,29H,5-6,11-14,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSVESCSMSAXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=C(C=C(C=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(benzylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6001355.png)
![ethyl 3-{[(2-thienylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001362.png)
![N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)
![N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6001373.png)
![6,7-dimethoxy-2-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6001376.png)
![9-(4-chlorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6001379.png)
![4-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)morpholine](/img/structure/B6001381.png)
![N-(4-ethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001397.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6001404.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6001410.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6001429.png)
![2-methyl-5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6001436.png)

